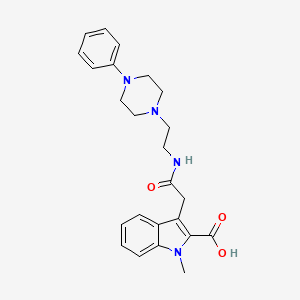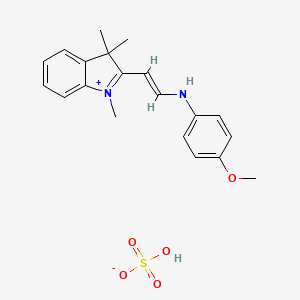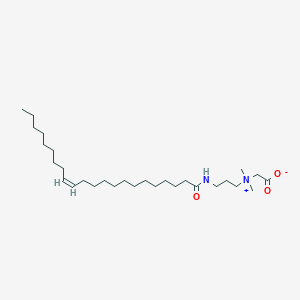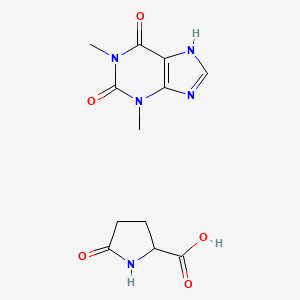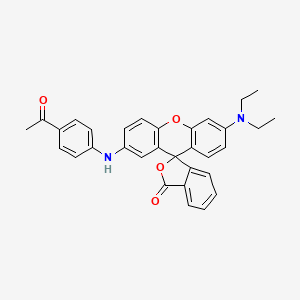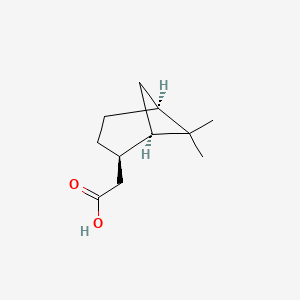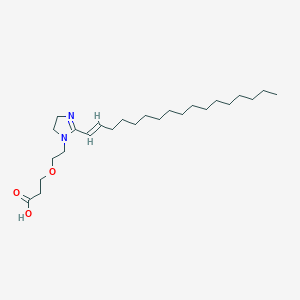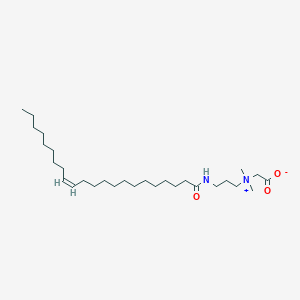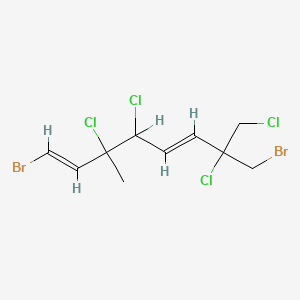
(+)-1,2-Dibromobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-1,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2 It is a chiral molecule, meaning it has non-superimposable mirror images, and exists in two enantiomeric forms The compound is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+)-1,2-Dibromobutane can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via a halogen addition mechanism, resulting in the formation of the dibromide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 1-butene and bromine are reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-1,2-Dibromobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form butenes.
Reduction Reactions: The bromine atoms can be reduced to form butane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products
Substitution: 1,2-Butanediol or 1,2-diaminobutane.
Elimination: 1-butene or 2-butene.
Reduction: Butane.
Applications De Recherche Scientifique
(+)-1,2-Dibromobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding the behavior of halogenated hydrocarbons.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (+)-1,2-Dibromobutane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobutane: Similar structure but with chlorine atoms instead of bromine.
1,2-Diiodobutane: Similar structure but with iodine atoms instead of bromine.
1,2-Dibromoethane: Shorter carbon chain with two bromine atoms.
Uniqueness
(+)-1,2-Dibromobutane is unique due to its chiral nature and the presence of bromine atoms, which impart distinct reactivity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution and elimination reactions compared to chlorine, while being less reactive than iodine. This balance of reactivity makes this compound a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
130232-89-2 |
|---|---|
Formule moléculaire |
C4H8Br2 |
Poids moléculaire |
215.91 g/mol |
Nom IUPAC |
(2R)-1,2-dibromobutane |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
CZWSZZHGSNZRMW-SCSAIBSYSA-N |
SMILES isomérique |
CC[C@H](CBr)Br |
SMILES canonique |
CCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



